molecular formula C14H19Cl3N2O2 B1620149 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE CAS No. 36374-99-9

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE

Cat. No.: B1620149
CAS No.: 36374-99-9
M. Wt: 353.7 g/mol
InChI Key: RPDJBUSVCYFTRU-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-Amino-3,5,6-Trichloro-Pyridine-2-Carboxylate (CAS 36374-99-9) is a pyridine-carboxylate compound of significant interest in agricultural and plant science research. It is recognized as a variant of the herbicide picloram, functioning as a synthetic auxin . Its primary mode of action is systemic and selective, absorbed by roots and leaves and translocated throughout the plant, leading to the control of broadleaved weeds . This compound is particularly applied in studies concerning non-cropped areas and rangelands for the management of woody plants, brush, and resistant weeds such as leafy spurge, knapweeds, and thistles . The substance has a molecular formula of C₁₄H₁₉Cl₃N₂O₂ and a molecular weight of 353.67 g/mol . It is typically formulated as a racemic mixture due to the chiral center at the carbon atom in the 2-ethylhexyl chain . From a regulatory perspective, this active substance is approved for use until February 15, 2028, in the European Union under the identifier 'picloram' . In toxicological studies, the compound demonstrates low acute oral toxicity, with an LD₅₀ of >4000 mg/kg in rats . This product is strictly for Research Use Only and is not intended for personal or veterinary use.

Properties

IUPAC Name

2-ethylhexyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl3N2O2/c1-3-5-6-8(4-2)7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDJBUSVCYFTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892015
Record name Picloram 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36374-99-9
Record name Picloram-2-ethylhexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036374999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picloram 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification via Acid Catalysis

The most widely reported method involves Fischer esterification, where picloram reacts with 2-ethylhexanol under acidic conditions. A representative protocol from pesticidal patent literature specifies:

  • Reagents : Picloram (1 equiv), 2-ethylhexanol (3–5 equiv), concentrated H₂SO₄ (0.1 equiv).
  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

Table 1: Yield Optimization in Acid-Catalyzed Esterification

Alcohol Equiv Temp (°C) Time (h) Yield (%)
3 110 10 62
5 120 8 78
5 120 12 81

Yields plateau at 81% due to equilibrium limitations, necessitating excess alcohol.

Acyl Chloride Intermediate Route

Alternative approaches activate picloram as its acyl chloride prior to esterification:

  • Chlorination : Treat picloram with thionyl chloride (SOCl₂) at 60°C for 2 hours.
  • Esterification : Add 2-ethylhexanol and pyridine (base) at 0°C, warming to room temperature overnight.

This method achieves 89–92% yield but requires rigorous moisture exclusion.

Coupling Agent-Mediated Synthesis

Modern protocols employ carbodiimide coupling agents (e.g., DCC, EDCI) to enhance efficiency:

  • Activation : Picloram (1 equiv), DCC (1.2 equiv), DMAP (0.2 equiv) in dichloromethane.
  • Esterification : Add 2-ethylhexanol (1.5 equiv), stir at 25°C for 24 hours.
  • Purification : Filter dicyclohexylurea byproduct, concentrate, and chromatograph.

Advantages : Yields exceed 95% with minimal side products.

Reaction Mechanistic Insights

Acid-Catalyzed Pathway Dynamics

Protonation of picloram’s carboxylic acid facilitates nucleophilic attack by 2-ethylhexanol, followed by water elimination. Excess alcohol shifts equilibrium toward ester formation, while H₂SO₄ concentrations >10 mol% induce sulfonation side reactions.

Steric and Electronic Effects

The 2-ethylhexyl group’s steric bulk slows reaction kinetics compared to linear alcohols. Chlorine atoms at positions 3,5,6 deactivate the pyridine ring, reducing susceptibility to electrophilic side reactions during chlorination.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent removes unreacted alcohol and diastereomers.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH₂), 4.20–4.15 (m, 2H, OCH₂), 1.70–1.20 (m, 9H, CH₂), 0.91 (t, 6H, CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C-2), 144.3 (C-6), 113.8 (C-4), 66.5 (OCH₂), 39.1–22.7 (CH₂), 14.0 (CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1725 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Industrial-Scale Production Considerations

Solvent Selection

Toluene and xylene are preferred for high-temperature reactions due to azeotropic water removal. Patent WO2013050433A1 recommends xylene for its superior picloram solubility (0.8 g/mL at 120°C).

Catalytic Innovations

Heterogeneous catalysts like Amberlyst-15 reduce corrosion risks associated with H₂SO₄. Fixed-bed reactors achieve 85% conversion in continuous flow mode.

Stability and Degradation Profiles

Hydrolytic Degradation

The ester hydrolyzes in aqueous media (t₁/₂ = 14 days at pH 7, 25°C), regenerating picloram. Acidic conditions (pH <4) accelerate degradation (t₁/₂ = 2 days).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, with exothermic peaks at 225°C (C-Cl bond cleavage) and 290°C (ester pyrolysis).

Applications in Herbicidal Formulations

Emulsifiable Concentrates

Patent US20160029635A1 discloses compositions containing 10–30% w/w ester, 50–70% aromatic solvents, and 5–10% emulsifiers (e.g., polyethoxylated castor oil).

Soil Mobility Studies

The ester’s logP (4.2) vs. picloram’s logP (0.9) enhances soil adsorption, reducing groundwater leaching by 60% in loam soils.

Environmental and Regulatory Aspects

Ecotoxicity Data

  • Aquatic Toxicity : LC₅₀ (96h, Rainbow Trout) = 2.1 mg/L, compared to 0.8 mg/L for picloram.
  • Soil Half-Life : 20–40 days under aerobic conditions.

Chemical Reactions Analysis

Key Reaction Conditions

StepReagents/ConditionsOutcomeSource
Acid chloride formationThionyl chloride (SOCl₂), refluxGenerates 4-amino-3,5,6-trichloropicolinyl chloride
Esterification2-Ethylhexanol, pyridine (base), benzene/xylene (solvent)Forms ester product in 74–88% yield

Mechanistic Notes :

  • The reaction employs tertiary amines (e.g., pyridine) to neutralize HCl byproduct, driving ester formation .

  • Supplemental solvents like benzene improve miscibility of hydrophobic alcohol reactants .

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions to regenerate picloram:

Hydrolysis Pathways

ConditionReagentsTemperature/TimeProductSource
Acidic80% H₂SO₄, 80–180°C1–2 hours4-Amino-3,5,6-trichloropicolinic acid
BasicNaOH/H₂O, reflux2–4 hoursSodium salt of picloram

Key Observations :

  • Vigorous HCl evolution occurs during acidic hydrolysis .

  • The sodium salt (C₆H₂Cl₃N₂NaO₂) precipitates upon neutralization, confirmed by elemental analysis .

Derivatization Reactions

The ester participates in further functionalization:

Amidation

Reaction with primary amines (e.g., isopropylamine) yields carboxamide derivatives:

text
2-Ethylhexyl ester + RNH₂ → 4-Amino-3,5,6-trichloro-2-pyridinecarboxamide + 2-ethylhexanol
  • Catalyzed by CuCl₂, producing herbicidal analogs .

Salt Formation

  • Reacting the carboxylic acid (from hydrolysis) with ammonium hydroxide forms ammonium salts (e.g., molecular weight 340.5 g/mol) .

Stability and Degradation

  • Thermal Stability : The ester remains stable under reflux conditions in non-polar solvents (e.g., xylene) .

  • Photodegradation : Chlorinated pyridines typically undergo dechlorination under UV light, but specific data for this compound is pending .

Comparative Reaction Table

Reaction TypeReagentsYield (%)Product Application
Esterification2-Ethylhexanol/SOCl₂74–88Herbicide formulation
HydrolysisH₂SO₄/NaOH85–95Bioactive acid/salt
AmidationRNH₂/CuCl₂>80Derivative synthesis

Analytical Characterization

  • Melting Point : Not explicitly reported for the 2-ethylhexyl ester, but analogs range 78–135°C .

  • Solubility : Low in water; high in benzene/acetone .

  • Spectroscopy : IR confirms ester carbonyl (~1740 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹) .

Scientific Research Applications

Herbicidal Applications

The primary application of 2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is as an herbicide. It is derived from the broader category of 4-amino-picolinates and has been extensively studied for its effectiveness in controlling various types of vegetation.

Case Studies and Research Findings

  • Field Trials on Efficacy :
    • Research conducted in various agricultural settings demonstrated that the application of this compound resulted in significant reductions in weed populations. In one study, a 90% reduction in target weed species was observed within four weeks post-application .
  • Environmental Impact Assessments :
    • Studies have assessed the environmental persistence of this herbicide. It was found to have a half-life ranging from several weeks to months depending on soil conditions and microbial activity . This persistence raises considerations for its use near water sources.
  • Comparative Studies with Other Herbicides :
    • Comparative studies indicated that this compound outperformed other common herbicides like glyphosate in controlling specific weed species under similar conditions. It was noted for its lower toxicity to non-target organisms, making it a favorable alternative in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. In the case of its herbicidal activity, it inhibits the growth of plants by interfering with essential biochemical pathways. The compound binds to specific enzymes, disrupting their normal function and leading to the death of the target organism .

Comparison with Similar Compounds

Molecular Properties

A comparative analysis of molecular formulas, weights, and key substituents is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate C₁₄H₁₉Cl₃N₂O₂ 353.35 2-ethylhexyl ester, Cl₃, NH₂
4-Amino-3,5,6-trichloropicolinic acid (Picloram) C₆H₃Cl₃N₂O₂ 241.46 Carboxylic acid, Cl₃, NH₂
4-Amino-3,5,6-trichloro-pyridine-2-carboxylic acid isobutyl ester C₁₀H₁₁Cl₃N₂O₂ 297.57 Isobutyl ester, Cl₃, NH₂
4-Chloro-2-oxo-benzothiazole-3-carboxylic acid ethyl ester C₁₀H₈ClNO₃S 257.70 Benzothiazole core, ethyl ester, Cl

Key Observations :

  • The 2-ethylhexyl ester increases molecular weight by ~46% compared to picloram, enhancing hydrophobicity.
  • Compared to the isobutyl ester analog, the 2-ethylhexyl derivative has a 19% higher molecular weight, reflecting the larger alkyl chain.

Solubility and Lipophilicity

  • Picloram : As a carboxylic acid, it exhibits moderate water solubility (e.g., 430 mg/L at 25°C), which facilitates systemic translocation in plants. Its sodium or potassium salts are highly water-soluble .
  • 2-Ethylhexyl ester: Expected to have negligible water solubility due to the bulky alkyl chain, but high solubility in nonpolar solvents (e.g., hexane, xylene). This property may enhance cuticular penetration in plants or persistence in lipid-rich environments.
  • Isobutyl ester : Intermediate solubility between picloram and the 2-ethylhexyl derivative, balancing mobility and lipophilicity .

Stability and Hydrolysis

  • Picloram : Stable under acidic conditions but may degrade in alkaline environments.
  • Ester derivatives : Susceptible to hydrolysis, regenerating the active acid form. The 2-ethylhexyl ester’s larger alkyl group likely slows hydrolysis compared to smaller esters (e.g., isobutyl or ethyl), prolonging its environmental half-life .

Biological Activity

2-Ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with three chlorine atoms and an ethylhexyl ester group. Its chemical formula can be represented as C₁₃H₁₈Cl₃N O₂. The presence of halogen substituents contributes to its herbicidal properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for plant growth. It acts as an inhibitor of the enzyme acetolactate synthase (ALS), which is pivotal in the biosynthesis of branched-chain amino acids in plants. By disrupting this pathway, the compound effectively prevents the growth and reproduction of target weed species.

Toxicity and Safety Profile

The toxicity assessment of this compound has been conducted through various studies focusing on acute and chronic effects:

Study Type Findings
Acute ToxicityModerate toxicity observed in mammalian models.
Chronic ExposurePotential carcinogenic effects noted at high doses.
Environmental ImpactSignificant effects on non-target plant species.

The Environmental Protection Agency (EPA) has classified this compound under certain regulatory frameworks due to its potential environmental impact and toxicity to non-target organisms .

Case Studies

  • Agricultural Field Trials : A series of field trials demonstrated that this compound effectively controlled various broadleaf weeds without significant crop damage when applied at recommended rates.
  • Laboratory Studies : In vitro studies indicated that the compound exhibited selective herbicidal activity against several weed species, with minimal effects on beneficial plants .
  • Ecotoxicological Assessments : Research evaluating the effects on aquatic organisms showed that while there was some level of toxicity to fish species, the compound was less harmful to amphibians and insects at standard application rates .

Research Findings

Recent studies have focused on understanding the metabolic pathways affected by this herbicide. For instance, profiling experiments have shown alterations in metabolic markers in treated plants compared to controls:

Metabolic Pathway Control Group Treated Group
Amino Acid SynthesisNormal LevelsSignificantly Reduced
Chlorophyll ProductionHigh LevelsDecreased Production

These findings suggest that the compound not only inhibits growth but may also affect physiological processes critical for plant health.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 2-ethylhexyl 4-amino-3,5,6-trichloro-pyridine-2-carboxylate?

Methodological Answer: Synthesis typically involves esterification of 4-amino-3,5,6-trichloropicolinic acid (picloram) with 2-ethylhexanol. Key reagents include acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP). Solvent-free enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) under reduced pressure can enhance green synthesis efficiency. Reaction temperatures range from 60–90°C, with monitoring via TLC or HPLC to track ester formation .

Q. Q2: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirms ester linkage via shifts in the carbonyl region (δ 165–170 ppm) and ethylhexyl chain protons (δ 0.8–1.6 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 347.15 for the parent acid) and fragmentation patterns validate purity.
  • HPLC: Quantifies reaction yield using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3: How does esterification of picloram alter its herbicidal activity and bioavailability?

Methodological Answer: Esterification enhances lipid solubility, potentially improving foliar absorption. Comparative bioassays using Cytisus scoparius (broom) and Pinus radiata show that ester derivatives may delay activity due to hydrolysis requirements. Enzymatic assays (e.g., esterase activity in plant tissues) quantify hydrolysis rates, linking bioavailability to efficacy .

Q. Q4: What computational models predict the environmental fate of this compound?

Methodological Answer: Artificial Neural Network (ANN) models trained on parameters like logP (octanol-water partition coefficient) and hydrolysis half-lives predict soil persistence and groundwater leaching. Data inputs include molecular descriptors (e.g., topological surface area) and experimental degradation rates under varying pH/temperature .

Q. Q5: How do structural modifications influence binding to auxin receptors?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) compare the ester’s affinity for auxin-binding proteins (ABP1) against picloram. Chlorine atoms at positions 3,5,6 and the ethylhexyl chain sterically hinder binding, reducing herbicidal potency but altering selectivity .

Q. Q6: What contradictions exist in reported synthesis yields, and how are they resolved?

Methodological Answer: Discrepancies arise from solvent choice (polar vs. nonpolar) and catalyst efficiency. For example, enzymatic methods (85–92% yield) outperform acid-catalyzed routes (70–75%) due to reduced side reactions. Statistical optimization (e.g., Box-Behnken design) identifies critical variables (enzyme load, temperature) to maximize reproducibility .

Q. Q7: What protocols assess ecotoxicological impacts on non-target organisms?

Methodological Answer:

  • Aquatic Toxicity: Daphnia magna acute toxicity tests (OECD 202) measure LC50 values.
  • Soil Microcosms: ISO 11268-2 guidelines evaluate effects on earthworm (Eisenia fetida) reproduction.
  • Plant Bioassays: Seed germination inhibition in Lactuca sativa quantifies phytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE

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